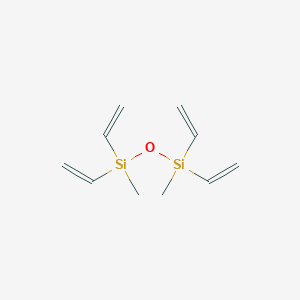

1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane

Description

Evolution and Contemporary Significance of Organosilicon Compounds in Chemical Sciences

The field of organosilicon chemistry, which centers on compounds containing carbon-silicon bonds, has a rich history dating back to the 19th century. rsc.orgsbfchem.com The first synthesis of an organosilicon compound, tetraethylsilane, was achieved in 1863 by Charles Friedel and James Crafts. sbfchem.com This seminal work laid the groundwork for future explorations into the unique properties and reactivity of these compounds. In the early 20th century, Frederic S. Kipping made significant contributions by synthesizing a wide array of organosilicon compounds and coining the term "silicone." wikipedia.org His extensive research, along with the development of the "Direct Process" by Eugene G. Rochow for the industrial production of organosilicon compounds, catalyzed the growth of the silicone industry. cfsilicones.com

Initially, the applications of organosilicon compounds were primarily in insulation, lubrication, and sealing materials, especially during World War II. sbfchem.com However, the contemporary significance of organosilicon compounds has expanded dramatically, with their use now spanning a multitude of sectors including electronics, photovoltaics, medicine, and agriculture. sbfchem.com The versatility of organosilicon compounds stems from the unique nature of the silicon-carbon bond and the silicon-oxygen backbone in siloxanes, which imparts properties such as high thermal stability, chemical inertness, hydrophobicity, and biocompatibility. sbfchem.comwikipedia.org Modern research continues to push the boundaries of organosilicon chemistry, with a focus on developing novel materials with enhanced functionalities, sustainable synthesis methods, and innovative applications in high-tech fields. rsc.orgcfsilicones.com

The Foundational Role of Vinyl-Functionalized Disiloxanes in Polymer and Materials Research

Vinyl-functionalized disiloxanes are a critical class of monomers in the synthesis of silicone polymers. The presence of vinyl groups provides a reactive site for cross-linking, primarily through a hydrosilylation reaction, which is an addition-cure system. mdpi.comgpcsilicones.com This process is highly efficient and advantageous as it does not produce any volatile byproducts, leading to the formation of materials with excellent dimensional stability. gelest.com The hydrosilylation reaction involves the addition of a silicon-hydride bond across the vinyl group, typically catalyzed by a platinum complex. gelest.com

The incorporation of vinyl-functionalized disiloxanes into polymer chains allows for precise control over the final properties of the material. For instance, they are used to manufacture a wide range of silicone rubber products, from soft gels to hard elastomers. gelest.com By varying the concentration and location of the vinyl groups within the siloxane backbone, the crosslink density can be tailored to achieve desired mechanical properties such as tensile strength, elongation, and hardness. gelest.com Furthermore, vinyl-functionalized siloxanes are instrumental in creating specialty materials with enhanced thermal stability and resistance to oxidation and radiation, particularly when phenyl groups are also incorporated into the siloxane structure. gpcsilicones.com The ability to modify and functionalize these disiloxanes makes them indispensable building blocks in the design of advanced polymers and materials for a diverse array of applications. researchgate.net

Research Trajectories and Current Landscape of 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane within Academic Disciplines

This compound is a specific organosilicon compound that has attracted considerable attention in various scientific fields due to its unique molecular architecture. The presence of four vinyl groups makes it a highly versatile cross-linking agent and a precursor for the synthesis of advanced materials. evitachem.com

In polymer chemistry , this compound is utilized in the synthesis of low molecular weight polymers with specific end groups through copolymerization with dienes. evitachem.com These polymers are valuable in creating materials with tailored properties. Its high vinyl functionality allows for the formation of densely cross-linked networks, leading to materials with enhanced thermal and mechanical stability.

In the field of catalysis , derivatives of this compound have demonstrated potential in the hydrosilylation of carbonyl compounds. evitachem.com Research has shown that in the presence of gold catalysts, these reactions can proceed with excellent yields under mild conditions, highlighting their potential for industrial applications. evitachem.com

In material science , the synthesis of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol from derivatives of this compound has been reported. evitachem.comresearchgate.net These resulting materials exhibit high thermal stability and can self-assemble into ordered columnar and sheet-like arrays through intermolecular hydrogen bonding, making them promising building blocks for ladder oligosilsesquioxanes. evitachem.comresearchgate.net

Furthermore, in supramolecular chemistry , dicarboxylic acids derived from this compound have been shown to form intricate supramolecular structures with metal ions, which have been characterized using single-crystal X-ray crystallography. evitachem.com

The ongoing research into this compound and its derivatives continues to uncover new applications and expand its role in the development of novel materials and chemical processes.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 16045-78-6 |

| Molecular Formula | C10H18OSi2 |

| Molecular Weight | 214.42 g/mol |

| Density | 0.852 g/mL at 25°C |

| Boiling Point | 65-68°C at 15 mm Hg |

| Refractive Index (n20/D) | 1.441 |

Note: The data in this table is compiled from various chemical suppliers and databases. chembk.com

Structure

3D Structure

Properties

IUPAC Name |

[bis(ethenyl)-methylsilyl]oxy-bis(ethenyl)-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18OSi2/c1-7-12(5,8-2)11-13(6,9-3)10-4/h7-10H,1-4H2,5-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPKTOIGWIYKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C=C)(C=C)O[Si](C)(C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166887 | |

| Record name | 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16045-78-6 | |

| Record name | 1,1,3,3-Tetraethenyl-1,3-dimethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16045-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016045786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1,1,3,3-tetravinyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dimethyl 1,1,3,3 Tetravinyldisiloxane and Its Oligomeric Derivatives

Established Reaction Pathways for Vinylsiloxane Synthesis

The creation of vinylsiloxanes can be achieved through various synthetic strategies. These methods offer routes to a wide array of structures with tailored properties, stemming from the precise control over the reaction conditions and starting materials.

Hydrosilylation stands out as a fundamental and atom-economical method for the formation of silicon-carbon bonds, providing a direct pathway to vinylsiloxanes. scientificspectator.com This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as that in an alkyne or alkene. scientificspectator.com The versatility and efficiency of this reaction have made it a cornerstone in the synthesis of functionalized organosilicon compounds.

The direct addition of Si-H bonds to unsaturated carbon-carbon bonds is the essence of hydrosilylation. This process is typically catalyzed by transition metal complexes, with platinum and rhodium compounds being particularly effective. epo.orgnordicrheologysociety.org For the synthesis of vinylsiloxanes, the reaction of a hydrosilane with an alkyne is a common approach. This can result in various isomeric products, and controlling the selectivity of the addition is a key aspect of the synthetic design. scientificspectator.com

The general reaction can be depicted as: R₃SiH + H-C≡C-R' → R₃Si-CH=CH-R'

The reaction can also be carried out with alkenes, although for the direct synthesis of vinylsiloxanes, alkynes are the more direct precursors. The choice of catalyst, solvent, and reaction temperature can significantly influence the outcome of the reaction, including the yield and the isomeric distribution of the products. scientificspectator.com

Table 1: Examples of Hydrosilylation Reactions for Vinylsilane Synthesis

| Reactants | Catalyst | Product(s) | Reference |

|---|---|---|---|

| Phenylacetylene + Triethylsilane | Rhodium complex | (E)-β-styryltriethylsilane | scientificspectator.com |

| 1-Hexyne + Triethoxysilane | Platinum complex | 1-(Triethoxysilyl)-1-hexene | epo.org |

| Acetylene + Hydrosilanes | Cobalt complex | Mono-, bis-, trivinylsilane | researchgate.net |

Achieving high regioselectivity (i.e., controlling where the silyl (B83357) group attaches to the double bond) and stereoselectivity (i.e., controlling the spatial arrangement of the resulting vinylsilane) is a critical challenge in vinylsiloxane synthesis. scientificspectator.com The hydrosilylation of terminal alkynes can potentially yield three different isomers: the α-adduct and the (E) and (Z)-β-adducts.

Recent research has focused on the development of catalytic systems that can direct the reaction towards a single, desired isomer. For instance, certain rhodium and ruthenium catalysts have shown high selectivity for the formation of (Z)-vinylsilanes. organic-chemistry.org In contrast, platinum catalysts often favor the formation of the (E)-isomer. scientificspectator.com The choice of ligands on the metal center plays a crucial role in dictating the steric and electronic environment of the catalytic site, thereby influencing the regio- and stereochemical outcome of the reaction. researchgate.net

Copper-catalyzed hydrosilylation has also emerged as a method for achieving high regioselectivity, particularly for the synthesis of branched vinylsilanes. organic-chemistry.orgnih.gov Furthermore, the substrate itself can influence the selectivity. For example, the presence of directing groups on the alkyne can guide the silyl group to a specific position. doi.org

While hydrosilylation is a dominant method, other synthetic strategies are employed to produce functionalized disiloxanes, which can be precursors to or derivatives of 1,3-dimethyl-1,1,3,3-tetravinyldisiloxane.

A common laboratory and industrial approach for the synthesis of disiloxanes involves the hydrolysis of chlorosilane precursors. researchgate.net For instance, the controlled hydrolysis of dichlorodimethylsilane (B41323) can lead to the formation of various cyclic and linear siloxanes. A specific route to this compound can be envisioned through the co-hydrolysis of dichloromethylvinylsilane.

Ring-opening metathesis polymerization (ROMP) is a powerful technique for the synthesis of polymers from cyclic olefin monomers. This method can be adapted for the synthesis of functionalized polysiloxanes by using cyclic siloxane monomers containing vinyl groups. While not a direct route to a small molecule like this compound, ROMP of functionalized cyclosiloxanes can produce oligomeric and polymeric materials with repeating vinylsiloxane units. researchgate.net

The polymerization is typically initiated by a metal-alkylidene catalyst, often based on ruthenium or tungsten. rsc.org The choice of initiator and monomer allows for the synthesis of polymers with controlled molecular weights and architectures. nih.gov For example, the ring-opening polymerization of 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane (D₄ᵥ) can yield polyvinylmethylsiloxane. By controlling the polymerization conditions and using chain transfer agents, it is possible to obtain oligomeric derivatives. researchgate.netgelest.com

Alternative Synthetic Routes to Functionalized Disiloxanes

Catalytic Systems for the Efficient Synthesis of this compound Precursors

The efficiency and selectivity of the synthesis of vinylsiloxanes are highly dependent on the catalytic system employed. A variety of transition metal catalysts have been developed for hydrosilylation reactions.

Platinum-based catalysts are widely used in the silicones industry for hydrosilylation reactions. matthey.comresearchgate.netmdpi.com Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) are two of the most common examples. nordicrheologysociety.orggoogle.com These catalysts are highly active but can sometimes lead to side reactions and may offer limited stereoselectivity. mdpi.com

Rhodium complexes are also effective catalysts for hydrosilylation and can offer different selectivity profiles compared to platinum. epo.org For instance, Wilkinson's catalyst (RhCl(PPh₃)₃) has been used in the hydrosilylation of alkynes. scientificspectator.com

In recent years, there has been a growing interest in developing catalysts based on more earth-abundant and less expensive metals. Cobalt, iron, and manganese complexes have shown promise as catalysts for the hydrosilylation of alkynes and alkenes, in some cases exhibiting high activity and selectivity. researchgate.netorganic-chemistry.org The ligand environment around the metal center is a key factor in tuning the catalytic performance. researchgate.net

Table 2: Common Catalysts for Hydrosilylation

| Catalyst Type | Metal | Common Examples | Key Features |

|---|---|---|---|

| Platinum-based | Pt | Speier's catalyst, Karstedt's catalyst | High activity, widely used in industry. matthey.comresearchgate.netmdpi.comgoogle.com |

| Rhodium-based | Rh | Wilkinson's catalyst | Effective for hydrosilylation, can offer different selectivity. scientificspectator.comepo.org |

| Cobalt-based | Co | Co(II) complexes with N-ligands | Earth-abundant metal, can provide high regio- and stereoselectivity. researchgate.netorganic-chemistry.org |

| Ruthenium-based | Ru | Grubbs' catalyst | Can catalyze hydrosilylation with specific selectivities. organic-chemistry.org |

Precious Metal Catalysts: Platinum-Group Metal Complexes in Hydrosilylation

Platinum-based catalysts are highly effective for the hydrosilylation of vinylsiloxanes. nih.govmdpi.com They exhibit high catalytic activity, allowing for reactions to proceed under mild conditions with high yields. The most well-known and widely used platinum catalysts in both laboratory and industrial settings are Speier's and Karstedt's catalysts. lew.ro

Speier's catalyst, chloroplatinic acid (H₂PtCl₆), was one of the first highly active catalysts discovered for hydrosilylation. lew.ro Karstedt's catalyst, a platinum(0)-divinyltetramethyldisiloxane complex, is another extensively used catalyst known for its high reactivity. mdpi.comlew.ro While both are highly effective, they also present certain limitations. A significant drawback is the potential for side reactions, such as isomerization of the double bond and dehydrogenative silylation. mdpi.com Furthermore, the formation of platinum colloids (platinum black) can lead to catalyst deactivation. mdpi.com

| Catalyst | Chemical Formula | Typical Reaction Conditions | Efficacy | Limitations |

| Speier's Catalyst | H₂PtCl₆ | Room temperature to moderate heating | High turnover numbers, effective for a wide range of substrates. mdpi.com | Induction period may be required; potential for side reactions and catalyst deactivation. mdpi.com |

| Karstedt's Catalyst | Pt₂(dvtms)₃ | Room temperature | High activity and good solubility in silicone media. mdpi.comnordicrheologysociety.org | Can catalyze side reactions like alkene isomerization; susceptible to inhibition and deactivation. mdpi.com |

dvtms = 1,3-divinyl-1,1,3,3-tetramethyldisiloxane

To overcome the limitations of classical platinum catalysts, significant research has been directed towards ligand modification. The introduction of specific ligands can enhance catalyst stability, activity, and selectivity, as well as control its latency. For instance, the use of bulky trialkylphosphine ligands or N-heterocyclic carbenes (NHCs) can increase the stability of the platinum catalyst and improve turnover numbers by preventing the agglomeration of platinum(0) species. mdpi.com The introduction of Buchwald-type ligands has been shown to inhibit the catalytic process, thereby increasing the pot-life of silicone compositions and preventing premature decomposition of the platinum-based catalyst. researchgate.net

| Ligand Type | Effect on Catalytic Performance | Example |

| Bulky Phosphines | Increased stability, higher turnover numbers. mdpi.com | Dialkyl(biphenyl-2-yl)phosphines |

| N-Heterocyclic Carbenes (NHCs) | Enhanced stability and selectivity, prevention of colloid formation. mdpi.com | |

| Inhibitor Ligands | Increased pot-life of formulations. researchgate.net | Alkenes with electron-withdrawing groups (e.g., maleates, fumarates) mdpi.com |

Non-Precious Metal and Metal-Free Catalysis in Organosilicon Reactions

The high cost and limited availability of precious metals have spurred the development of alternative catalytic systems based on more abundant and less expensive elements.

Cobalt complexes have emerged as a promising alternative to platinum catalysts for hydrosilylation reactions. rsc.orgnih.gov They have demonstrated high catalytic activity and, in some cases, unique selectivity. Research has shown that cobalt catalysts can effectively promote the hydrosilylation of various substrates, including those relevant to the synthesis of vinyl-substituted siloxanes. The ligand environment around the cobalt center plays a crucial role in determining the catalyst's performance, influencing both its activity and selectivity.

| Cobalt Catalyst System | Substrate | Product Selectivity | Reported Yield |

| Cobalt complex with tridentate NNN ligand | 1,3-Diynes | Regio- and stereoselective hydrosilylation | Moderate to excellent rsc.org |

| Co(acac)₂ with dppp (B1165662) ligand | 1,3-Diynes | Regio- and stereoselective hydrosilylation | High yields nih.gov |

A significant advancement in hydrosilylation has been the development of metal-free catalytic systems. Borane catalysts, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have been shown to be effective in catalyzing the hydrosilylation of alkenes and alkynes. nih.gov This approach offers a powerful alternative to traditional transition-metal catalysis. The mechanism of borane-catalyzed hydrosilylation is believed to involve the activation of the Si-H bond by the Lewis acidic borane. nih.gov

| Borane Catalyst | Substrate | Key Features of the Reaction |

| B(C₆F₅)₃ | Terminal Alkynes | Selective mono- and dihydrosilylation possible by tuning silane (B1218182) and reaction conditions. nih.gov |

Synthetic Challenges and Innovations in Disiloxane (B77578) Functionalization

The synthesis and functionalization of disiloxanes like this compound present several challenges. Achieving high selectivity and avoiding side reactions during hydrosilylation remains a key objective. Catalyst stability and recyclability are also important considerations, particularly for industrial applications.

Recent innovations have focused on addressing these challenges. The development of heterogeneous catalysts, where the active metal is supported on a solid matrix, offers a promising route to catalyst recovery and reuse. rsc.org Furthermore, the design of catalysts with tunable latency, which are inactive until triggered by an external stimulus such as heat, allows for greater control over the reaction and is particularly useful in applications like injection molding. The exploration of novel ligand architectures for both precious and non-precious metal catalysts continues to yield improvements in catalytic performance, paving the way for more efficient and sustainable synthetic routes to functionalized disiloxanes. researchgate.net

Strategies for Minimizing Side Reactions in Vinylsiloxane Synthesis

The synthesis of vinylsiloxanes, including this compound, is often complicated by a variety of side reactions that can lead to the formation of undesirable byproducts, such as cyclic siloxanes and polymers with a broad molecular weight distribution. These side reactions not only reduce the yield of the target compound but also necessitate extensive purification steps. Key strategies to mitigate these issues focus on catalyst selection, reaction engineering, and the use of advanced synthetic methods.

One of the primary challenges in traditional vinylsiloxane synthesis, which often relies on the hydrolysis of vinyl- and methyl-substituted chlorosilanes, is the competing condensation and cyclization reactions. The hydrochloric acid generated during hydrolysis can catalyze further reactions, leading to a complex mixture of linear and cyclic oligomers. For instance, the hydrolysis of methylvinyldichlorosilane can yield not only the desired linear disiloxane but also cyclic species like 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane. google.com To circumvent this, controlled hydrolysis conditions, such as low temperatures and the use of HCl scavengers like pyridine, are often employed.

A significant advancement in minimizing side reactions is the use of the Piers-Rubinsztajn (PR) reaction . This method involves the B(C₆F₅)₃-catalyzed coupling of hydrosilanes with alkoxysilanes. mcmaster.camdpi.com The PR reaction is highly selective and proceeds under mild, neutral conditions, thus avoiding the acidic environment that promotes unwanted rearrangements and redistributions common in traditional methods. mcmaster.camdpi.com This high level of control allows for the synthesis of well-defined siloxane architectures with a narrow molecular weight distribution. The reaction's tolerance to a variety of functional groups further expands its utility in creating complex and precisely structured vinylsiloxanes. researchgate.net

Catalyst selection is another critical factor in controlling the outcome of vinylsiloxane synthesis. For instance, in hydrosilylation reactions, which are often used to introduce vinyl groups, the choice of catalyst can dictate the regio- and stereoselectivity of the addition. Platinum-based catalysts are common, but they can also promote side reactions. Therefore, research into alternative catalysts that offer higher selectivity and activity under milder conditions is an active area of investigation.

The table below summarizes common side reactions in vinylsiloxane synthesis and the strategies employed to minimize them.

| Side Reaction | Description | Minimization Strategies |

| Cyclization | Intramolecular condensation of silanols to form cyclic siloxanes. | Controlled addition of water, low reaction temperatures, use of neutral pH conditions. |

| Redistribution/Metathesis | Scrambling of siloxane bonds, leading to a broad molecular weight distribution. | Use of mild, non-acidic/basic catalysts (e.g., in the Piers-Rubinsztajn reaction), short reaction times. |

| Uncontrolled Polymerization | Formation of high molecular weight polymers instead of the desired disiloxane or oligomers. | Stoichiometric control of reactants, use of end-capping agents, controlled reaction conditions. |

| Byproduct Formation (e.g., HCl) | Generation of corrosive and reactive byproducts that can catalyze further unwanted reactions. | Use of HCl scavengers (e.g., pyridine), or employing synthetic routes that do not generate acidic byproducts (e.g., Piers-Rubinsztajn reaction). |

Development of Sustainable and Economically Viable Synthetic Protocols

The drive towards "green chemistry" has significantly influenced the development of new synthetic protocols for vinylsiloxanes, focusing on reducing waste, minimizing energy consumption, and utilizing renewable resources. Furthermore, the economic viability of these processes is a key consideration for industrial-scale production.

A promising sustainable approach is the use of polycondensation in an active medium , such as an excess of anhydrous acetic acid. researchgate.net This method serves as an eco-friendly alternative to traditional hydrolytic polycondensation. In this process, acetic acid acts as a reagent, catalyst, and solvent, and the reaction can be conducted in a homogeneous environment without the need for added water. researchgate.net This approach avoids the generation of corrosive hydrochloric acid waste, a major drawback of chlorosilane hydrolysis. researchgate.net

The development of heterogeneous catalysts also contributes to more sustainable synthetic routes. For example, the use of solid acid catalysts can simplify catalyst recovery and reuse, reducing waste and processing costs compared to homogeneous catalysts.

From an economic perspective, the traditional Müller-Rochow direct process for producing methylchlorosilanes, the primary precursors for many silicones, remains a cornerstone of the industry due to its cost-effectiveness on a large scale. mdpi.com However, this process is energy-intensive and produces a mixture of products that require costly separation. Therefore, research into more selective and energy-efficient direct synthesis methods is ongoing.

The economic feasibility of newer, more controlled synthetic methods like the Piers-Rubinsztajn reaction is also a subject of evaluation. While the catalyst, B(C₆F₅)₃, can be expensive, the high degree of control and the avoidance of extensive purification steps can offer economic advantages in the production of high-value, precisely structured specialty silicones. researchgate.net A comparative analysis of the economic aspects of traditional versus modern synthetic methodologies is crucial for industrial adoption.

The following table outlines key green chemistry metrics and their implications for the synthesis of vinylsiloxanes.

| Green Chemistry Metric | Description | Relevance to Vinylsiloxane Synthesis |

| Atom Economy | The measure of the efficiency of a chemical reaction in converting reactants to the desired product. | Higher atom economy is achieved in addition reactions like hydrosilylation compared to condensation reactions where water or other small molecules are eliminated. |

| E-Factor (Environmental Factor) | The mass ratio of waste to the desired product. | Traditional chlorosilane hydrolysis has a high E-factor due to the production of HCl and other byproducts. Newer methods aim to reduce this value. |

| Process Mass Intensity (PMI) | The total mass used in a process (reactants, solvents, reagents) divided by the mass of the final product. | The use of large volumes of solvents and workup materials increases the PMI. Solvent-free or solvent-minimized reactions are preferred. |

| Use of Renewable Feedstocks | Sourcing raw materials from renewable sources. | While the primary source of silicon is silica, research into bio-based modifying groups for silicones is an emerging area. mdpi.com |

| Catalyst Efficiency and Recyclability | The turnover number and ease of separation and reuse of the catalyst. | Heterogeneous catalysts and catalysts that can be easily separated from the product stream improve the sustainability and economics of the process. |

Mechanistic Investigations of Chemical Transformations Involving 1,3 Dimethyl 1,1,3,3 Tetravinyldisiloxane

Elucidation of Hydrosilylation Reaction Mechanisms

Hydrosilylation is a fundamental reaction for the formation of silicon-carbon bonds, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the vinyl groups in 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane. The mechanism of this reaction, particularly when catalyzed by platinum complexes, has been the subject of extensive investigation.

In-depth Analysis of the Chalk-Harrod Mechanism for Pt-Catalyzed Systems

The most widely accepted pathway for the platinum-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism. wikipedia.org This mechanism provides a framework for understanding how a Pt(0) catalyst facilitates the addition of a hydrosilane to a vinyl group. mdpi.com

The catalytic cycle is generally described by the following key steps:

Oxidative Addition: A hydrosilane (containing an Si-H bond) reacts with the low-valent platinum catalyst, typically a Pt(0) complex. This step involves the formal oxidation of the platinum center from Pt(0) to Pt(II), forming a silyl-platinum-hydride intermediate. mdpi.comacs.org

Olefin Coordination: The vinyl group of a molecule like this compound coordinates to the platinum center of the silyl-platinum-hydride complex. mdpi.com

Reductive Elimination: The final step is the reductive elimination of the desired alkylsilane product. This process regenerates the Pt(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgmdpi.com While initially considered the rate-determining step, more recent studies suggest migratory insertion is often the slower process. mdpi.comacs.org

| Step | Description | Key Transformation |

|---|---|---|

| I | Oxidative Addition | Pt(0) + R₃Si-H → (R₃Si)-Pt(II)-H |

| II | Olefin Coordination | (R₃Si)-Pt(II)-H + CH₂=CHR' → Complex Formation |

| III | Migratory Insertion | Insertion of olefin into Pt-H bond to form a Pt-alkyl species |

| IV | Reductive Elimination | (R₃Si)-Pt(II)-(CH₂CH₂R') → Pt(0) + R₃SiCH₂CH₂R' |

Identification and Characterization of Reaction Intermediates

The Chalk-Harrod mechanism proceeds through several key, often transient, intermediates. Characterizing these species is essential for a complete understanding of the reaction pathway.

Pt(0)-Olefin Complex: The active catalytic cycle begins with the coordination of the vinyl group to the Pt(0) center. In systems using Karstedt's catalyst, the platinum is stabilized by ligands like 1,3-divinyl-1,1,3,3-tetramethyldisiloxane, a close analog of the subject compound.

Silyl-Platinum(II)-Hydride Complex: Formed after the oxidative addition of the Si-H bond, this five-coordinate intermediate is a crucial species. It is at this stage that the olefin coordinates to the metal center.

Platinum(II)-Alkyl-Silyl Complex: This intermediate results from the migratory insertion of the vinyl group into the Pt-H bond. It is the direct precursor to the final product. Studies suggest that from this intermediate, the reaction can proceed either to the desired hydrosilylation product or to undesired isomerization products. acs.org

Kinetic Studies and Rate-Determining Steps in Disiloxane (B77578) Reactivity

Kinetic analyses of platinum-catalyzed hydrosilylation have revealed that the reaction rate is influenced by the nature of the silane (B1218182), the structure of the alkene, and the specific platinum catalyst used. For many systems involving terminal alkenes like the vinyl groups on disiloxanes, the rate-limiting step is the insertion of the olefin into the Pt-H bond. acs.orgprinceton.edu

Understanding and Mitigating Side Reactions in Vinylsiloxane Chemistry

While hydrosilylation is highly effective, it is often accompanied by side reactions that can reduce the yield of the desired product and introduce impurities. mdpi.com These reactions are mechanistically linked to the main catalytic cycle.

Analysis of Isomerization and Oligomerization Pathways

Isomerization: A common side reaction is the isomerization of the terminal vinyl group to an internal (and generally less reactive) olefin. mdpi.comprinceton.edu This process is believed to occur after the migratory insertion step. Instead of reductive elimination, the platinum-alkyl intermediate can undergo β-hydride elimination, which re-forms an olefin (now isomerized) and a platinum-hydride species. This side reaction is particularly deleterious as the resulting internal olefins are often unreactive towards further hydrosilylation. princeton.edu Some studies have found that leached, soluble platinum species may be responsible for concurrent alkene isomerization, while the immobilized catalyst promotes the desired hydrosilylation. qualitas1998.net

Oligomerization: Unwanted oligomerization or polymerization can also occur, especially under certain reaction conditions or with highly active catalysts. mdpi.com This can happen if a vinyl group of one molecule reacts with a growing chain or if side reactions lead to crosslinking, as seen in the curing of silicone polymers. researchgate.net The formation of oligosiloxanes has also been identified as a cause of catalyst fouling in some systems. qualitas1998.net

| Reaction Pathway | Description | Key Intermediate | Outcome |

|---|---|---|---|

| Hydrosilylation | Desired C-Si bond formation via reductive elimination. | Platinum(II)-Alkyl-Silyl | Anti-Markovnikov alkylsilane product. |

| Isomerization | Undesired rearrangement of the vinyl group. | Platinum(II)-Alkyl-Silyl | Unreactive internal olefin. |

| Dehydrogenative Silylation | Formation of a vinylsilane and H₂ gas. | Platinum(II)-Silyl | Unsaturated silyl (B83357) product, loss of silane. |

Dehydrogenative Silylation: Mechanisms and Control Strategies

Dehydrogenative silylation is another significant side reaction where a C-H bond on the vinyl group reacts with a hydrosilane to form a vinylsilane and hydrogen gas (H₂). mdpi.comnih.gov This process competes directly with the desired hydrosilylation pathway.

The mechanism is often associated with a variation of the main cycle, sometimes referred to as the "modified" Chalk-Harrod pathway, which involves the insertion of the alkene into the metal-silicon (M-Si) bond rather than the metal-hydride bond. wikipedia.orgprinceton.edu This pathway is more common for catalysts based on iron or cobalt but can occur with platinum systems as well. mdpi.com The formation of colloidal platinum particles or "platinum black" during a reaction can also increase the contribution of undesired dehydrogenative silylation. mdpi.com

Control Strategies:

Catalyst Selection: The choice of catalyst and ligands can significantly influence the selectivity between hydrosilylation and dehydrogenative silylation. Sterically hindered catalysts can suppress side reactions.

Temperature Control: Reaction temperature can affect the relative rates of the desired and undesired pathways. Lowering the temperature often favors the desired hydrosilylation reaction.

Minimizing Impurities: The presence of protic impurities (like water or alcohols) can sometimes facilitate pathways leading to dehydrogenation. Ensuring anhydrous conditions is a critical control measure.

Substrate-to-Silane Ratio: Adjusting the stoichiometry of the reactants can help maximize the desired reaction.

In some specific cases, such as with certain iron catalysts, the reaction of a divinyldisiloxane with a hydrosilane can selectively yield a product of dehydrogenative silylation at one vinyl group and hydrogenation at the other, demonstrating that under specific catalytic conditions, these "side" reactions can become the primary transformation. nih.gov

Computational Approaches to Reaction Mechanism Elucidation

The intricate nature of chemical transformations involving this compound necessitates the use of powerful computational tools to unravel the underlying reaction mechanisms. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as an indispensable methodology for providing detailed insights into reaction pathways, transition states, and the energetics of chemical processes. These computational approaches complement experimental studies by offering a molecular-level understanding that is often difficult to obtain through empirical methods alone.

Density Functional Theory (DFT) Studies on Reaction Pathways and Activation Energies

Density Functional Theory (DFT) has proven to be a robust and accurate method for investigating the mechanisms of reactions involving organosilicon compounds, including those structurally similar to this compound. By solving the electronic structure of the reacting species, DFT allows for the detailed exploration of potential energy surfaces, identifying the most favorable reaction pathways and calculating the associated activation energies.

In a representative study on the reaction of styrene (B11656) with 1,1,3,3-tetramethyldisiloxane (B107390) (TMDSO), DFT calculations were employed to elucidate the free-energy profiles of possible reaction pathways. mdpi.com The calculations revealed that the reaction mechanism can be complex, involving intermediates and transition states with distinct energetic barriers. For instance, in the presence of a borohydride (B1222165) catalyst, the cleavage of a Si-O bond was found to be a key step, a detail that would be difficult to ascertain from experimental data alone. mdpi.com

The activation energies calculated through DFT are crucial for predicting the feasibility and rate of a given reaction step. For the reaction of styrene with TMDSO, the Gibbs free energy barrier for the cleavage of the B-O bond and the simultaneous formation of a B-H bond was calculated to be 28.6 kcal/mol. mdpi.com Such quantitative data is invaluable for comparing different potential mechanisms and identifying the rate-determining step of a reaction.

Table 1: Calculated Free Energy Barriers for a Key Step in a Silylation Reaction

| Reactants | Catalyst System | Key Mechanistic Step | Calculated ΔG‡ (kcal/mol) |

| Styrene + 1,1,3,3-tetramethyldisiloxane | Sodium Triethylborohydride | B-O bond cleavage and B-H bond formation | 28.6 mdpi.com |

This table presents data from a study on a reaction analogous to those that this compound would undergo, illustrating the type of quantitative data obtained from DFT studies.

Furthermore, DFT studies can illuminate the role of substituents on the reactivity. For example, the introduction of electron-donating or electron-withdrawing groups on the vinyl moiety can influence the activation barriers of the reaction steps. mdpi.com These computational predictions can guide the rational design of catalysts and reaction conditions for transformations involving this compound.

Transition State Analysis and Energy Landscape Mapping

A cornerstone of computational mechanistic studies is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its geometry and electronic structure provide a wealth of information about the bond-making and bond-breaking processes that occur during a chemical transformation.

DFT calculations are instrumental in locating these fleeting structures. For instance, in the hydrosilylation of alkynes, the transition state involves the simultaneous interaction of the catalyst, the silane, and the alkyne. researchgate.net The calculated bond lengths and angles within the transition state structure can reveal the degree to which new bonds are formed and old bonds are broken, offering a snapshot of the reaction at its most critical juncture. researchgate.net

Beyond the identification of individual transition states, computational chemistry allows for the mapping of the entire potential energy surface, often referred to as the energy landscape. researchgate.net This landscape provides a comprehensive picture of all possible reaction pathways, including intermediates, transition states, and products. researchgate.net By visualizing the energy landscape, chemists can understand not only the most likely reaction mechanism but also the potential for side reactions and the formation of unexpected products.

The insights gained from transition state analysis and energy landscape mapping are not purely theoretical. They have practical implications for catalyst design and the optimization of reaction conditions. By understanding the geometry and electronic properties of a transition state, it is possible to design catalysts that lower the activation energy by stabilizing this critical structure. Similarly, by mapping the energy landscape, one can identify conditions that favor the desired reaction pathway while suppressing unwanted side reactions.

Advanced Characterization Techniques for 1,3 Dimethyl 1,1,3,3 Tetravinyldisiloxane and Its Polymeric Derivatives

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in defining the chemical identity and purity of 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane and the structural attributes of its polymers.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides distinct signals for the methyl and vinyl protons. The methyl protons (Si-CH₃) typically appear as a sharp singlet in the upfield region, generally around 0.1-0.3 ppm. The vinyl protons (Si-CH=CH₂) exhibit a more complex multiplet pattern in the range of 5.7 to 6.2 ppm, characteristic of the AMX spin system of the vinyl group. Integration of these signals allows for the confirmation of the ratio of methyl to vinyl protons, serving as a primary check for purity. For polymeric derivatives, the disappearance or significant reduction in the intensity of the vinyl proton signals, coupled with the appearance of new signals corresponding to the polymer backbone, confirms successful polymerization.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers further structural confirmation. The methyl carbons (Si-CH₃) resonate at a single, sharp peak in the aliphatic region, typically between 0 and 5 ppm. The vinyl carbons show two distinct signals: one for the carbon directly attached to the silicon (Si-CH=) and another for the terminal methylene (B1212753) carbon (=CH₂), with chemical shifts in the olefinic region, approximately between 130 and 140 ppm. The absence of extraneous peaks is a strong indicator of the compound's purity. In the spectra of the polymers, the vinyl carbon signals are replaced by new peaks corresponding to the saturated carbons of the polymer chain.

²⁹Si NMR Spectroscopy: As silicon is the central atom in the disiloxane (B77578) backbone, ²⁹Si NMR spectroscopy provides direct insight into the silicon environment. For the monomer, a single resonance is expected, confirming the symmetrical nature of the molecule. The chemical shift for silicon atoms in vinyl-substituted siloxanes typically falls in a specific range, which can be sensitive to the substituents. For polymers derived from 1,3-divinyltetramethyldisiloxane, which is structurally very similar, broad resonances in the ²⁹Si NMR spectrum are observed. For instance, strong, broad resonances centered at approximately 7.8 and 13.2 ppm, with weaker resonances around -4 and 25.2 ppm, have been reported for such polymers. rsc.org The resonance near -4 ppm can be attributed to the CH₂=CH-Si groups in the polymer. rsc.org The chemical shifts in the polymer are indicative of the different silicon environments within the polymer chain, such as those in five-, six-, or seven-membered rings, as well as linear units that may form during polymerization. rsc.org

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Si-CH₃ | 0.1 - 0.3 |

| ¹H | Si-CH=CH₂ | 5.7 - 6.2 |

| ¹³C | Si-CH₃ | 0 - 5 |

| ¹³C | Si-CH=CH₂ | 130 - 140 |

| ²⁹Si | (CH₂=CH)₂Si-O- | Specific to structure, single peak expected |

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying the functional groups present in this compound and its polymers.

FTIR Spectroscopy: The FTIR spectrum of the monomer is characterized by several key absorption bands. The Si-O-Si asymmetric stretching vibration gives rise to a strong, broad band in the region of 1040-1080 cm⁻¹. gelest.com The presence of methyl groups attached to silicon is confirmed by a sharp, intense peak around 1260 cm⁻¹ due to the Si-CH₃ symmetric deformation and absorptions in the 865-750 cm⁻¹ range. gelest.com The vinyl groups are identified by the C=C stretching vibration around 1600 cm⁻¹ and the C-H stretching of the vinyl group above 3000 cm⁻¹. Upon polymerization, the intensity of the peaks associated with the vinyl groups is expected to decrease significantly or disappear, while the characteristic Si-O-Si and Si-CH₃ bands remain.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The Si-O-Si symmetric stretching vibration, which is often weak in the IR spectrum, can be observed in the Raman spectrum. The C=C stretching of the vinyl group also gives a strong Raman signal. This technique is particularly useful for monitoring the polymerization process by observing the change in the intensity of the vinyl C=C stretching band.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| Asymmetric Stretch | Si-O-Si | 1040 - 1080 | FTIR |

| Symmetric Deformation | Si-CH₃ | ~1260 | FTIR |

| Stretch | C=C (vinyl) | ~1600 | FTIR/Raman |

| Stretch | =C-H (vinyl) | >3000 | FTIR |

Mass spectrometry is employed for the precise determination of the molecular weight of this compound and for analyzing its fragmentation patterns, which can confirm its structure. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

The electron ionization (EI) mass spectrum of the closely related compound, 1,3-diethenyl-1,1,3,3-tetramethyldisiloxane, shows a molecular ion peak (M⁺) and a series of fragment ions. nist.gov A prominent fragment is often observed at M-15, corresponding to the loss of a methyl group. Other significant fragments can arise from the cleavage of the Si-O bond and rearrangements of the vinyl groups. The fragmentation pattern serves as a molecular fingerprint that can be used to confirm the identity of the compound. For polymeric derivatives, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) MS can be used to analyze the distribution of oligomers.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the vinyl groups are the primary chromophores. These groups are expected to exhibit π → π* transitions. The absorption maximum (λmax) for isolated vinyl groups typically occurs in the far UV region. The presence of the silicon atom can influence the electronic environment of the vinyl group. While significant conjugation is not expected in the monomer, any impurities or side products with extended conjugation would be detectable by UV-Vis spectroscopy. For polymeric derivatives, especially if polymerization leads to conjugated systems, new absorption bands at longer wavelengths would appear.

Chromatographic and Thermal Analysis for Polymer Characterization

For the polymeric derivatives of this compound, techniques that provide information on the size and distribution of the polymer chains are essential.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a critical technique for characterizing the molecular weight distribution of the polymers formed from this compound. GPC separates polymer molecules based on their hydrodynamic volume in solution. researchgate.net Larger molecules elute first, followed by smaller molecules. researchgate.net

The output from a GPC analysis is a chromatogram that represents the distribution of molecular weights in the polymer sample. From this distribution, several important parameters can be calculated:

Number-average molecular weight (Mn): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer, where all chains have the same length. Synthetic polymers are typically polydisperse, with PDI values greater than 1.0. researchgate.net Step-polymerization reactions often yield PDI values around 2.0, while chain reactions can result in values between 1.5 and 20. researchgate.net

For polymers derived from this compound, GPC analysis would reveal the success of the polymerization by showing a shift to higher molecular weights compared to the monomer. The shape of the GPC curve and the calculated PDI provide insights into the polymerization mechanism and control over the reaction.

| Parameter | Symbol | Description |

|---|---|---|

| Number-Average Molecular Weight | Mn | Statistical average molecular weight of all polymer chains. |

| Weight-Average Molecular Weight | Mw | Average molecular weight where the contribution of each chain is weighted by its mass. |

| Polydispersity Index | PDI | Measure of the broadness of the molecular weight distribution (Mw/Mn). |

Thermogravimetric Analysis (TGA) for Polymer Decomposition Profiles

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of polymeric materials derived from this compound. This method monitors the mass loss of a sample as a function of temperature in a controlled atmosphere, providing vital data on decomposition temperatures, the presence of residual solvents or moisture, and the final char yield.

In a typical TGA experiment, a small sample of the cured polymer is heated at a constant rate in an inert atmosphere, such as nitrogen, to prevent thermo-oxidative degradation. The resulting thermogram plots the percentage of weight loss against temperature. For crosslinked vinyl siloxane polymers, the decomposition often occurs in one or two main stages. The initial, minor weight loss at lower temperatures (below 200°C) can generally be attributed to the evaporation of any trapped moisture or volatile, unreacted monomers.

The primary decomposition stage for these polymers typically occurs at much higher temperatures, reflecting the high thermal stability of the siloxane backbone. The degradation of the crosslinked network involves the scission of Si-O-Si and Si-C bonds, leading to the formation of volatile cyclic siloxanes and other low-molecular-weight fragments. The inclusion of vinyl groups and the subsequent formation of a dense crosslinked network significantly enhance the thermal stability compared to linear polysiloxanes.

The onset temperature of decomposition is a key parameter obtained from TGA, indicating the temperature at which significant degradation begins. For highly crosslinked vinyl siloxane networks, this temperature is often well above 300°C. The temperature of maximum decomposition rate, identified by the peak in the derivative thermogravimetric (DTG) curve, provides further insight into the degradation kinetics.

The final residual mass, or char yield, at the end of the TGA run (e.g., at 800°C or 1000°C) is another important characteristic. A higher char yield is generally indicative of greater thermal stability and flame retardancy, as the residue, often a silica-like or silicon oxycarbide material, can act as a thermal barrier. The char yield is influenced by the degree of crosslinking and the chemical structure of the polymer.

Table 1: Representative TGA Data for a Crosslinked Vinyl Siloxane Polymer

| Parameter | Value |

| Onset Decomposition Temperature (Tonset) | 350 - 400 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | 450 - 500 °C |

| Final Char Yield at 800°C | 40 - 60 % |

Note: The data presented are typical values for highly crosslinked vinyl siloxane polymers and may vary depending on the specific formulation and curing conditions.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Curing Behavior

Differential Scanning Calorimetry (DSC) is an indispensable tool for characterizing the thermal transitions and curing behavior of this compound-based resin systems. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of the glass transition temperature (Tg), melting points (Tm), and the enthalpy of curing reactions.

For uncured or partially cured resins, a DSC scan will typically show an exothermic peak corresponding to the curing (crosslinking) reaction. The area under this exotherm is directly proportional to the total heat of reaction (ΔHcure), which provides a measure of the extent of cure. By running a DSC scan on an uncured sample, the total heat of reaction for a complete cure can be determined. Subsequent scans on partially cured samples can then be used to quantify the degree of cure by comparing the residual heat of reaction to the total heat of reaction.

Dynamic DSC scans, where the temperature is increased at a constant rate, are useful for determining the onset temperature of curing and the temperature at which the maximum cure rate occurs (the peak of the exotherm). This information is critical for optimizing processing conditions.

Once the polymer is fully cured, a subsequent DSC scan will no longer show a curing exotherm but will reveal the glass transition temperature (Tg). The Tg is a critical property of the crosslinked polymer, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg is highly dependent on the crosslink density of the polymer network; a higher degree of crosslinking generally leads to a higher Tg.

Table 2: Typical DSC Curing Parameters for a Vinyl Siloxane Resin

| Parameter | Value |

| Onset Curing Temperature | 120 - 150 °C |

| Peak Curing Temperature | 160 - 180 °C |

| Heat of Cure (ΔHcure) | 150 - 250 J/g |

| Glass Transition Temperature (Tg) of Cured Polymer | 100 - 150 °C |

Note: These values are illustrative and can be influenced by the specific catalyst system, heating rate, and the presence of other comonomers or fillers.

Microscopic and Scattering Techniques for Morphological and Structural Analysis

Electron Microscopy (SEM, TEM) for Microstructure and Surface Topography

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the microstructure and surface topography of polymeric materials derived from this compound.

Scanning Electron Microscopy (SEM) is particularly useful for examining the surface features of the cured polymer at high magnifications. SEM analysis can reveal details about the surface roughness, the presence of any pores or voids, and the dispersion of any fillers or additives within the polymer matrix. For instance, in composite materials where inorganic fillers are incorporated into the vinyl siloxane resin, SEM can be used to assess the quality of the filler dispersion and the interfacial adhesion between the filler particles and the polymer matrix. The fracture surface of a polymer sample can also be analyzed by SEM to understand the failure mechanism, whether it is brittle or ductile in nature.

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to investigate the internal nanostructure of the polymer. To prepare a sample for TEM, it must be ultra-thin, typically less than 100 nanometers thick. This is often achieved by ultramicrotomy. TEM can be used to visualize the phase morphology of polymer blends or copolymers, revealing the size, shape, and distribution of different phases. In the case of nanocomposites, TEM is invaluable for directly observing the dispersion of nanoparticles within the polymer matrix and can provide information on the extent of exfoliation of layered fillers like clays.

For highly crosslinked, amorphous networks derived from this compound, both SEM and TEM would typically reveal a featureless morphology, confirming the homogeneous nature of the material. However, if phase separation occurs during curing or if fillers are present, these techniques become essential for a detailed morphological characterization.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline Order and Nanoscale Structure

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are complementary techniques that provide information about the atomic-level and nanoscale structure of materials, respectively.

X-ray Diffraction (XRD) is primarily used to determine the presence and nature of crystalline order in a material. An XRD pattern is generated by scattering a beam of X-rays off the sample and measuring the intensity of the scattered rays as a function of the scattering angle. Crystalline materials produce sharp diffraction peaks at specific angles, which are characteristic of their crystal structure. Amorphous materials, on the other hand, produce a broad, diffuse halo. Polymers derived from the curing of this compound are typically amorphous due to the formation of a highly crosslinked, irregular network structure that prevents the alignment of polymer chains into ordered crystalline domains. Therefore, the XRD pattern of such a polymer would be expected to show a broad amorphous halo, confirming its non-crystalline nature.

Small-Angle X-ray Scattering (SAXS) is sensitive to electron density fluctuations over larger length scales, typically in the range of 1 to 100 nanometers. This makes SAXS an ideal technique for probing the nanoscale structure of materials. For polymers based on this compound, SAXS can be used to characterize the network structure, including the average distance between crosslinks (the mesh size). In the case of phase-separated systems, such as polymer blends or block copolymers, SAXS can provide quantitative information about the size, shape, and spacing of the different domains. For nanocomposites, SAXS is a powerful tool for characterizing the size, shape, and spatial distribution of the nanoparticles within the polymer matrix. The analysis of the SAXS pattern can reveal whether the nanoparticles are well-dispersed or aggregated.

Computational Chemistry and Theoretical Modeling of 1,3 Dimethyl 1,1,3,3 Tetravinyldisiloxane Systems

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These calculations provide fundamental information about molecular geometry, vibrational frequencies, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.com It is favored for its balance of accuracy and computational efficiency, making it suitable for medium to large-sized molecules like 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane.

In a typical DFT study, the initial molecular structure is optimized to find the lowest energy conformation, representing the most stable molecular geometry. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. For siloxanes, specific functionals and basis sets, such as B3LYP with the 6-311++G(d,p) basis set, have been shown to provide accurate geometrical parameters. mdpi.comresearchgate.net

The optimization process yields key structural data, including:

Bond lengths (Si-O, Si-C, C=C): These values provide insight into the bonding characteristics within the molecule.

Dihedral angles: These define the spatial orientation of the vinyl and methyl groups attached to the silicon atoms.

From the optimized geometry, various electronic properties can be calculated, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is particularly important as it relates to the chemical reactivity and electronic excitation properties of the molecule. researchgate.net

Note: These are representative values for organosilicon compounds; specific values for this compound would require a dedicated DFT study.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to interpret and validate experimental results. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy: After geometry optimization, vibrational frequency analysis is performed. researchgate.net The calculated frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). These frequencies and their intensities can be used to generate theoretical IR and Raman spectra. For siloxanes, characteristic bands such as the Si-O-Si symmetric and antisymmetric stretching modes can be precisely assigned. researchgate.net Comparing these theoretical spectra with experimental data helps confirm the molecular structure and identify specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H, ¹³C, ²⁹Si) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu These calculations determine the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then predicted by referencing these shielding values to a standard compound, such as tetramethylsilane (B1202638) (TMS). researchgate.net Predicted NMR spectra are invaluable for assigning peaks in experimental spectra and for distinguishing between different isomers or conformers. uncw.edumdpi.com

Table 2: Key Vibrational Modes and Predicted Spectroscopic Data

| Spectroscopic Technique | Key Feature | Predicted Information |

|---|---|---|

| IR Spectroscopy | Si-O-Si asymmetric stretch | Strong absorption band typically around 1000-1100 cm⁻¹. researchgate.net |

| C=C stretch (vinyl) | Absorption band around 1600 cm⁻¹. | |

| Si-H stretch (if present) | Characteristic absorption near 2100-2200 cm⁻¹. google.com | |

| Raman Spectroscopy | Si-O-Si symmetric stretch | Strong signal typically around 450-550 cm⁻¹. researchgate.net |

| ¹³C NMR | Vinyl carbon shifts | Resonances expected in the 130-140 ppm range. |

| ²⁹Si NMR | Disiloxane (B77578) silicon shift | Chemical shift provides information on the silicon environment. |

Molecular Simulation Techniques

While quantum mechanics is ideal for single molecules or small systems, molecular simulation techniques based on classical mechanics are used to study the behavior of larger systems, such as polymers and liquids, over longer timescales.

Molecular dynamics (MD) and Monte Carlo simulations rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. A force field is a set of parameters and equations that define the interactions between atoms, including bond stretching, angle bending, torsional rotations, and non-bonded (van der Waals and electrostatic) interactions. nih.gov

The development of accurate force fields for organosilicon compounds is an active area of research. nih.govrsc.org General force fields like AMBER and GAFF often lack robust parameters for silicon, necessitating the development of specialized force fields. researchgate.net

The process typically involves:

Parameterization: Bond, angle, and dihedral parameters are often derived from quantum chemical calculations performed on small, representative molecules (like this compound itself). Non-bonded parameters (Lennard-Jones and partial atomic charges) are fitted to reproduce experimental data for bulk properties, such as liquid density and enthalpy of vaporization. acs.org

United-Atom vs. All-Atom Models: To reduce computational cost, a "United-Atom" approach can be used where aliphatic CHₓ groups are treated as single interaction sites. nih.gov All-atom models, while more computationally intensive, explicitly represent every atom.

Validation: The developed force field is validated by performing simulations and comparing the calculated properties (e.g., density, diffusion coefficient, dielectric constant) against a wide range of experimental data for various organosilicon molecules. acs.orgstrath.ac.uk A recently developed model is the Polarization-Consistent Approach (PolCA), which can accurately predict thermodynamic properties for organosilicon molecules. strath.ac.uk

To simulate very large polymeric systems and long-timescale phenomena (like polymer diffusion or phase separation), even classical all-atom simulations can be too computationally expensive. Coarse-grained (CG) modeling addresses this by grouping several atoms into a single "bead" or "superatom". researchgate.net

For polysiloxanes, a disiloxane unit or several monomer units could be represented by a single CG bead. rsc.org The interactions between these beads are described by a simplified potential. The development of a CG model often involves a "bottom-up" approach, where the parameters for the CG potentials are derived to match the structural or thermodynamic properties of a more detailed all-atom simulation. rsc.orgosti.gov Methods like Iterative Boltzmann Inversion (IBI) are used to systematically refine the CG potentials. rsc.org

These CG models enable the study of large-scale phenomena in materials derived from this compound, such as the morphology of cross-linked silicone networks or the phase behavior of copolymers. rsc.orgosti.gov

Predictive Modeling for Structure-Property Relationships and Material Design

A primary goal of computational modeling is to establish clear relationships between molecular structure and macroscopic properties, enabling the rational design of new materials. For systems involving this compound, modeling can predict how changes in its structure affect the properties of the resulting polymers or materials.

Key relationships that can be explored include:

Cross-linking and Mechanical Properties: The four vinyl groups on the disiloxane are reactive sites for cross-linking, for example, through hydrosilylation. mdpi.com Simulations can model the cross-linking process and predict the mechanical properties (e.g., elastic modulus, tensile strength) of the resulting silicone network. By varying the concentration and distribution of such cross-linkers in a polymer matrix, models can guide the design of elastomers with specific hardness or flexibility. researchgate.net

Thermal Stability: Computational models can provide insights into the thermal degradation mechanisms of polysiloxanes. Molecular dynamics simulations using reactive force fields (like ReaxFF) can simulate bond-breaking and formation at high temperatures, helping to predict thermal stability and degradation products. vt.edu

Interfacial Properties: For applications in coatings or adhesives, the interaction of the silicone polymer with surfaces is critical. Simulations can predict properties like surface tension and adhesion energy, guiding the formulation of materials with desired surface characteristics.

By integrating quantum mechanics, classical simulations, and coarse-grained models, researchers can build a comprehensive, multi-scale understanding of materials based on this compound, accelerating the design and discovery of new high-performance materials.

Computational Design of Novel Catalysts for Disiloxane Reactions

The computational design of novel catalysts for reactions involving this compound is a focal point of contemporary research, aimed at enhancing reaction efficiency, selectivity, and sustainability. A primary reaction pathway for this compound is hydrosilylation, a versatile method for forming carbon-silicon bonds, which is fundamental to the synthesis of a wide array of organosilicon materials. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms and predicting the catalytic activity of various metal complexes.

A key aspect of computational catalyst design is the systematic modification of the ligand environment around the metal center. By computationally screening a library of ligands with varying steric and electronic properties, researchers can identify candidates that are predicted to enhance catalytic performance. For example, in palladium-catalyzed hydrosilylation reactions, the choice of phosphine (B1218219) ligands can significantly influence the chemo- and regioselectivity of the reaction. acs.org DFT studies can model the interaction of different ligands with the metal center and the substrates, helping to rationalize experimental observations and guide the synthesis of more effective catalysts.

The development of "volcano plots" is a notable strategy in computational catalyst design. These plots correlate a calculated property of the catalyst, such as the binding energy of a key intermediate, with the experimentally observed catalytic activity. By establishing such relationships, it becomes possible to predict the activity of new, untested catalysts, thereby accelerating the discovery process. While direct computational studies on catalysts specifically for this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous vinylsilane and allene (B1206475) systems are readily applicable. acs.org

The table below illustrates a conceptual approach to the computational screening of catalysts for the hydrosilylation of a vinylsiloxane, based on calculated energy barriers.

| Catalyst System | Ligand Type | Oxidative Addition Barrier (kcal/mol) | Migratory Insertion Barrier (kcal/mol) | Predicted Relative Activity |

| Pd-Complex A | Monodentate Phosphine | 15.2 | 12.5 | Moderate |

| Pd-Complex B | Bidentate Phosphine | 12.8 | 10.1 | High |

| Pt-Complex C | N-Heterocyclic Carbene | 18.5 | 14.3 | Low |

| Rh-Complex D | Bis(phosphine) | 14.1 | 11.8 | High |

Note: The data in this table is illustrative and intended to represent the type of information that can be generated from computational studies.

Furthermore, computational modeling extends to understanding the role of co-catalysts and the influence of solvent effects on the reaction mechanism and efficiency. For Ziegler-Natta catalysts, DFT has been used to investigate the influence of supports and donors on polymerization processes involving silicon-containing monomers. researchgate.net This holistic computational approach allows for a deeper understanding of the catalytic system as a whole, paving the way for the rational design of novel catalysts with tailored properties for specific disiloxane reactions.

Simulation of Polymerization Kinetics and Network Formation

The simulation of polymerization kinetics and the subsequent network formation of this compound is crucial for predicting the macroscopic properties of the resulting polymeric materials. The tetra-functionality of this monomer allows for the formation of highly cross-linked structures, which are utilized in a variety of applications, including coatings, sealants, and elastomers. Computational modeling provides a powerful means to investigate the complex processes that govern the evolution of the polymer network.

Kinetic modeling of the polymerization process often employs phenomenological models, such as the Kamal-Sourour autocatalytic model, which can describe the reaction rate as a function of the degree of conversion. This model is particularly useful for thermosetting systems where the reaction is catalyzed by one of its own products. The crosslinking kinetics of vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) systems, which are chemically similar to the polymerization of this compound, have been successfully described using such models. researchgate.net These models can be parameterized using experimental data from techniques such as differential scanning calorimetry (DSC) and rheology. researchgate.netmdpi.com

The table below presents a hypothetical set of kinetic parameters for the polymerization of a vinyl-functional disiloxane, which could be determined through a combination of experimental data and computational fitting.

| Kinetic Parameter | Value | Description |

| Activation Energy (Ea) | 155 kJ/mol | The minimum energy required to initiate the crosslinking reaction. mdpi.com |

| Pre-exponential Factor (A) | 1.2 x 10^12 s^-1 | A constant related to the frequency of molecular collisions. |

| Autocatalytic Order (m) | 0.8 | An exponent representing the autocatalytic effect. |

| Reaction Order (n) | 1.2 | The overall order of the reaction. |

Note: The data in this table is illustrative and based on typical values for similar silicone systems. mdpi.com

Beyond phenomenological models, more detailed simulations can be performed using stochastic methods like Kinetic Monte Carlo (KMC). KMC simulations can track the formation of individual bonds and the evolution of the polymer network structure over time. This approach allows for the prediction of key network characteristics, such as the gel point, cross-link density, and the distribution of molecular weights between cross-links. These structural features are directly related to the mechanical and thermal properties of the final material.

The simulation of network formation also involves considering the spatial arrangement of the polymer chains. Molecular Dynamics (MD) simulations can be employed to study the conformational behavior of the polymer network and to predict properties such as the glass transition temperature and mechanical moduli. By combining kinetic modeling with structural simulations, a multiscale modeling approach can be developed to bridge the gap between molecular-level chemistry and macroscopic material performance.

The insights gained from these simulations are invaluable for optimizing processing conditions and for the rational design of new materials with tailored properties. For example, by simulating the effect of monomer concentration or catalyst loading on the polymerization kinetics and network structure, it is possible to fine-tune the formulation to achieve desired material characteristics, such as improved thermal stability or enhanced mechanical strength. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,3-dimethyl-1,1,3,3-tetravinyldisiloxane, and how can purity be verified?